molecular formula C21H13ClF2N2OS B2519748 N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291869-26-5

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2519748
CAS RN: 1291869-26-5
M. Wt: 414.85
InChI Key: KWQDMPVDHUUSPZ-UHFFFAOYSA-N
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Description

The compound "N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties due to the presence of multiple aromatic systems and functional groups. While the specific compound is not directly studied in the provided papers, related compounds with thiophene-2-carboxamide cores have been synthesized and analyzed, providing insights into the potential behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted thiophene carboxyl chlorides with various amines in the presence of triethylamine, as seen in the synthesis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide . This suggests that a similar synthetic route could be employed for the target compound, involving the coupling of a 3-chloro-4-fluorophenyl thiophene-2-carboxyl chloride with an appropriate amine derivative, possibly through a nucleophilic substitution reaction.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice and the types of interactions that stabilize the structure . The presence of hydrogen bonds, π-π stacking, and CH-π interactions in these structures indicates that similar intermolecular forces could be expected in the target compound, potentially influencing its crystallization and solid-state properties.

Chemical Reactions Analysis

The reactivity of thiophene-2-carboxamide derivatives can be quite diverse. For instance, intramolecular cyclization reactions have been performed on 4-aryl-N-(thiophen-3-yl)but-3-enamides to yield various heterocyclic compounds . Additionally, the presence of functional groups such as chloro, fluoro, and amide in the target compound suggests that it could undergo further chemical transformations, including nucleophilic substitution or electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives are influenced by their molecular structure. For example, the presence of glycosyl groups has been shown to affect the solubility and cell membrane permeability of these compounds . The electronic properties of the thiophene ring, as well as the substituents attached to it, can also impact the overall stability and reactivity of the molecule. Theoretical calculations, such as density functional theory (DFT) and Møller-Plesset (MP2), have been used to explore the geometries and conformational preferences of these molecules, which can provide insights into the behavior of the target compound .

Scientific Research Applications

Met Kinase Inhibition

Research on similar compounds has demonstrated potential in the development of selective and orally efficacious inhibitors of the Met kinase superfamily. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown potent inhibition of Met kinase, a target for cancer therapy. Modifications on the pyridine and pyridone rings have improved enzyme potency and selectivity, leading to compounds with favorable pharmacokinetic and safety profiles for clinical trials (Schroeder et al., 2009).

Material Science Applications

Studies on thiophene derivatives, such as those involving the synthesis and characterization of new aromatic polyamides, highlight the potential of these compounds in the creation of materials with desirable properties like high solubility, thermal stability, and the ability to form transparent, flexible films. Such materials could have applications in electronics, coatings, and as components of advanced composite materials (Hsiao et al., 1999).

Antimicrobial Activity

Research into thiophene carboxamide derivatives has explored their potential as antibiotics and antibacterial agents. The synthesis of new compounds in this category has been motivated by the need for new antibiotic drugs with efficacy against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Synthesis of Complex Molecules

Compounds within this chemical class have been used as intermediates in the synthesis of more complex molecular structures, demonstrating the versatility and importance of thiophene carboxamides in synthetic chemistry. For example, dearomatising cyclisation and rearrangements of lithiated thiophenecarboxamides have led to the formation of novel pyrrolinones and azepinothiophenes, showcasing the potential for creating a variety of bioactive molecules (Clayden et al., 2004).

Chemical Structure and Analysis

Detailed nuclear magnetic resonance (NMR) studies on thiophene derivatives provide valuable insights into their chemical structure and behavior, further supporting their diverse applications in scientific research. Such studies reveal the intricacies of molecular interactions and could inform the design of new compounds with tailored properties (Hirohashi et al., 1976).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF2N2OS/c22-17-11-15(7-8-18(17)24)25-21(27)20-19(26-9-1-2-10-26)16(12-28-20)13-3-5-14(23)6-4-13/h1-12H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQDMPVDHUUSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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